molecular formula C21H19ClN4O2 B8386774 3-(3-(4-((Pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-amine hydrochloride

3-(3-(4-((Pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-amine hydrochloride

Cat. No. B8386774
M. Wt: 394.9 g/mol
InChI Key: ZGIDWLWCMUACQT-UHFFFAOYSA-N
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Patent
US08058444B2

Procedure details

To a suspension of 3-(3-(4-(pyridin-2-yloxymethyl)-benzyl)-isoxazol-5-yl)-pyridin-2-ylamine (500 mg) in methanol (2 mL) was added concentrated hydrochloric acid (123 μL) dropwise at 25° C, and the suspension turned into a solution. After adding tert-butyl methyl ether (2 mL) dropwise for 20 minutes at the same temperature and seeding, crystals precipitated. After stirring at 25° C for 10 minutes, tert-butyl methyl ether (6 mL) was added dropwise for 30 minutes, and the mixture was stirred at the same temperature for two hours. The precipitated crystals were filtered and dried to obtain the title compound (513 mg) as a white crystal.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
123 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:7][CH2:8][C:9]1[CH:27]=[CH:26][C:12]([CH2:13][C:14]2[CH:18]=[C:17]([C:19]3[C:20]([NH2:25])=[N:21][CH:22]=[CH:23][CH:24]=3)[O:16][N:15]=2)=[CH:11][CH:10]=1.[ClH:28].COC(C)(C)C>CO>[ClH:28].[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:7][CH2:8][C:9]1[CH:27]=[CH:26][C:12]([CH2:13][C:14]2[CH:18]=[C:17]([C:19]3[C:20]([NH2:25])=[N:21][CH:22]=[CH:23][CH:24]=3)[O:16][N:15]=2)=[CH:11][CH:10]=1 |f:4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1=C(C=CC=C1)OCC1=CC=C(CC2=NOC(=C2)C=2C(=NC=CC2)N)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
123 μL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring at 25° C for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated
ADDITION
Type
ADDITION
Details
tert-butyl methyl ether (6 mL) was added dropwise for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Cl.N1=C(C=CC=C1)OCC1=CC=C(CC2=NOC(=C2)C=2C(=NC=CC2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 513 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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